molecular formula C25H21N3O2S B2875467 2-methyl-N-{4-[3-(2-methylbenzamido)phenyl]-1,3-thiazol-2-yl}benzamide CAS No. 391222-70-1

2-methyl-N-{4-[3-(2-methylbenzamido)phenyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B2875467
CAS No.: 391222-70-1
M. Wt: 427.52
InChI Key: ZZJPIDOQBAEKKH-UHFFFAOYSA-N
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Description

2-methyl-N-{4-[3-(2-methylbenzamido)phenyl]-1,3-thiazol-2-yl}benzamide is a synthetic organic compound designed for research applications. Its molecular structure incorporates a central 2-aminothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in several therapeutic agents . This specific molecule is functionalized with two 2-methylbenzamide groups, forming a distinct bis-benzamide-thiazole architecture. The 2-aminothiazole nucleus is a fundamental building block in drug discovery and is a key component in some clinically approved anticancer drugs such as dasatinib and alpelisib . Compounds based on the N-(thiazol-2-yl)benzamide structure have been identified as potent and selective pharmacological tools in scientific research, such as negative allosteric modulators of ion channels like the Zinc-Activated Channel (ZAC) . Furthermore, 2-aminothiazole derivatives have demonstrated significant potential in various biochemical assays, showing potent inhibitory activity against enzymes like urease, α-glucosidase, and α-amylase, which are relevant targets for metabolic and infectious diseases . In the field of oncology, various 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide spectrum of human cancerous cell lines, including breast, leukemia, lung, colon, and others . The structural features of this compound, including its aromatic ring systems and amide linkages, suggest potential for π-cloud interactions and specific binding to protein targets, which can be explored through frontier molecular orbital (FMO) analysis and molecular docking studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and conduct necessary safety assessments before use.

Properties

IUPAC Name

2-methyl-N-[3-[2-[(2-methylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S/c1-16-8-3-5-12-20(16)23(29)26-19-11-7-10-18(14-19)22-15-31-25(27-22)28-24(30)21-13-6-4-9-17(21)2/h3-15H,1-2H3,(H,26,29)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJPIDOQBAEKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The thiazole scaffold is constructed via condensation of α-bromoketones with thiourea derivatives. For this compound, 4-[3-(2-methylbenzamido)phenyl]-1,3-thiazol-2-amine serves as the intermediate.

Procedure :

  • React 3-(2-methylbenzamido)acetophenone with bromine in acetic acid to generate α-bromo-3-(2-methylbenzamido)acetophenone.
  • Condense the α-bromoketone with thiourea in ethanol under reflux (12–24 h), yielding the 2-aminothiazole intermediate.

Key Data :

Step Reagents/Conditions Yield Reference
Bromination Br₂, CH₃COOH, 0–5°C 78%
Cyclization Thiourea, EtOH, reflux 65%

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

Introducing the 4-Aryl Substituent

The phenyl group at position 4 of the thiazole is installed via palladium-catalyzed coupling.

Procedure :

  • Prepare 4-bromo-2-aminothiazole by brominating the 2-aminothiazole intermediate using N-bromosuccinimide (NBS).
  • Couple with 3-(2-methylbenzamido)phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).

Optimization Insights :

  • Higher yields (82%) achieved with microwave-assisted coupling (100°C, 30 min).
  • Catalyst loading critical: 5 mol% Pd(PPh₃)₄ minimizes side products.

Amide Bond Formation via Carbodiimide Coupling

Acylation of the Thiazole Amine

The final benzamide group is introduced using 2-methylbenzoyl chloride and a coupling agent.

Procedure :

  • Activate 2-methylbenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane.
  • React with the 2-aminothiazole intermediate at 0°C → room temperature (12 h).

Critical Parameters :

Parameter Optimal Value Impact on Yield
EDCI:HOBt Ratio 1:1.2 Maximizes activation (yield: 89%)
Solvent Anhydrous DCM Prevents hydrolysis

Alternative Pathways and Comparative Analysis

One-Pot Tandem Synthesis

A streamlined approach combines thiazole formation and acylation in situ:

  • React α-bromoketone with thiourea and 2-methylbenzoyl chloride sequentially in DMF.
  • Yield: 70%, but requires strict stoichiometric control to avoid over-acylation.

Solid-Phase Synthesis for Scalability

Immobilize the thiazole amine on Wang resin, perform acylation, and cleave with TFA:

  • Advantages: Purity >95%, suitable for gram-scale production.
  • Limitations: Higher cost of resin and specialized equipment.

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

  • Issue : Competing formation of 4- vs. 5-substituted thiazoles.
  • Solution : Use electron-deficient α-bromoketones to favor 4-substitution.

Functional Group Compatibility

  • Amide Hydrolysis : Avoid aqueous conditions during acylation; use anhydrous solvents.
  • Byproduct Formation : Purify intermediates via column chromatography (SiO₂, ethyl acetate/hexane).

Chemical Reactions Analysis

2-methyl-N-{4-[3-(2-methylbenzamido)phenyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-methyl-N-{4-[3-(2-methylbenzamido)phenyl]-1,3-thiazol-2-yl}benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-N-{4-[3-(2-methylbenzamido)phenyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is believed to be due to its ability to scavenge free radicals and chelate metal ions . Its antibacterial activity may involve the inhibition of bacterial cell wall synthesis or disruption of bacterial cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Structural Differences and Implications

Substituent Effects: The target compound’s dual methyl groups may enhance lipophilicity compared to methoxy or sulfonamide substituents in EMAC2060 or 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide . This could influence membrane permeability and bioavailability.

Bioactivity Trends :

  • Thiazole-triazole hybrids (e.g., 9c ) exhibit strong binding to α-glucosidase, suggesting utility in diabetes management .
  • Sulfonamide derivatives (e.g., 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide ) are structurally distinct but share thiazole-mediated bioactivity .

Synthetic Challenges :

  • EMAC2060’s hydrazine-ylidene linker contributes to lower reaction yields (<80%), whereas the target compound’s simpler benzamido-phenyl-thiazole scaffold may facilitate higher synthetic efficiency .

Biological Activity

2-Methyl-N-{4-[3-(2-methylbenzamido)phenyl]-1,3-thiazol-2-yl}benzamide (CAS Number: 391222-70-1) is a thiazole-containing compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activities, and relevant research findings related to this compound.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available thiazole derivatives. The compound is synthesized through a series of reactions including acylation and amide bond formation. The detailed synthetic pathways can be complex and often require optimization to enhance yield and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound showed IC50 values in the micromolar range against several cancer cell lines, indicating its effectiveness in inhibiting cell proliferation.
  • Mechanism of Action : The proposed mechanisms include interference with DNA replication and induction of apoptosis in cancer cells, although specific pathways for this compound require further elucidation.

Antimicrobial Activity

In addition to its antitumor properties, compounds similar to this compound have been evaluated for their antimicrobial activity :

  • Trypanocidal Activity : Research has indicated that related thiazole compounds exhibit trypanocidal activity against Trypanosoma brucei, with some derivatives showing promising IC50 values around 0.42 μM to 0.80 μM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives:

Modification Effect on Activity
Methyl group on thiazoleEssential for maintaining potency
Alkyl chain lengthOptimal length critical for HSET inhibition
Benzamide substitutionVariations significantly affect potency

Research indicates that modifications to the thiazole ring or the benzamide moiety can dramatically alter biological activity, emphasizing the importance of careful structural design .

Case Studies

Several case studies have been published regarding the biological evaluation of thiazole derivatives:

  • Antitumor Efficacy : A study conducted on a series of thiazole-containing compounds demonstrated that modifications at the benzamide position significantly enhanced antitumor efficacy against lung cancer cell lines .
  • Antimicrobial Testing : Another case study focused on evaluating a range of thiazole derivatives revealed promising results against bacterial strains, suggesting potential applications in treating infections .

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